molecular formula C23H20O3S B3009071 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione CAS No. 861208-59-5

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione

Cat. No.: B3009071
CAS No.: 861208-59-5
M. Wt: 376.47
InChI Key: PGERDLAADWXOMB-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is an organic compound with the molecular formula C23H20O3S It is characterized by the presence of a methoxyphenyl group, a sulfanyl group, and a diphenylbutanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione typically involves the reaction of 4-methoxyphenylthiol with 1,4-diphenyl-1,4-butanedione under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1,4-diphenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O3S/c1-26-19-12-14-20(15-13-19)27-22(23(25)18-10-6-3-7-11-18)16-21(24)17-8-4-2-5-9-17/h2-15,22H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGERDLAADWXOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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